Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety, making it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and esterification. One common approach starts with the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine ring, followed by difluoromethylation using reagents such as ClCF2H or difluorocarbene . The final step involves esterification with ethyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The pyrazolo[3,4-b]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylate: Similar in structure but lacks the cyclopropyl group.
Ethyl 2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate: Contains a triazole ring instead of the pyrazolo[3,4-b]pyridine moiety.
Uniqueness
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its combination of a difluoromethyl group, a cyclopropyl group, and a pyrazolo[3,4-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that has attracted significant attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C18H19F2N5O2
Molecular Weight: 375.4 g/mol
IUPAC Name: Ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate
The compound features a unique structure characterized by a difluoromethyl group and a cyclopropyl moiety, which contribute to its lipophilicity and metabolic stability.
The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. The difluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to exert its effects more effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
This compound has demonstrated promising anticancer properties in preclinical studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of key signaling molecules involved in cell proliferation .
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | < 10 | Apoptosis induction |
A549 (Lung) | < 15 | Cell cycle arrest |
HeLa (Cervical) | < 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which may provide therapeutic benefits in inflammatory diseases .
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound exhibited a broad spectrum of activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
- Cancer Research : In a preclinical trial involving various cancer cell lines, the compound was found to significantly reduce cell viability at low concentrations, demonstrating its potential as a lead compound for further development .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .
Properties
Molecular Formula |
C18H19F2N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C18H19F2N5O2/c1-3-27-14(26)9-25-18-15(16(23-25)10-4-5-10)12(17(19)20)6-13(22-18)11-7-21-24(2)8-11/h6-8,10,17H,3-5,9H2,1-2H3 |
InChI Key |
BQSFTNJYDOEOKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3)C)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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